molecular formula C15H16N2O4S B11672187 N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]thiophene-2-carbohydrazide

N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]thiophene-2-carbohydrazide

Cat. No.: B11672187
M. Wt: 320.4 g/mol
InChI Key: HMFDFROWGRWJOL-CXUHLZMHSA-N
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Description

N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]thiophene-2-carbohydrazide is a compound that belongs to the class of hydrazones. It is characterized by the presence of a thiophene ring and a hydrazone linkage, which are known for their diverse biological activities and applications in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]thiophene-2-carbohydrazide typically involves the condensation reaction between 2,4,6-trimethoxybenzaldehyde and thiophene-2-carbohydrazide. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions . The reaction can be represented as follows:

2,4,6-trimethoxybenzaldehyde+thiophene-2-carbohydrazideN’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]thiophene-2-carbohydrazide\text{2,4,6-trimethoxybenzaldehyde} + \text{thiophene-2-carbohydrazide} \rightarrow \text{N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]thiophene-2-carbohydrazide} 2,4,6-trimethoxybenzaldehyde+thiophene-2-carbohydrazide→N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]thiophene-2-carbohydrazide

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by the presence of a thiophene ring and a hydrazone linkage , which contribute to its unique properties. The molecular formula is C15H16N2O4SC_{15}H_{16}N_{2}O_{4}S with a molecular weight of 320.4 g/mol. The synthesis typically involves a condensation reaction between 2,4,6-trimethoxybenzaldehyde and thiophene-2-carbohydrazide , usually performed under reflux conditions with an acid catalyst to facilitate the reaction .

Biological Activities

N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]thiophene-2-carbohydrazide has been investigated for several biological activities:

  • Antimicrobial Properties : Studies have shown that this compound exhibits significant antibacterial activity against various pathogens, including Gram-positive bacteria .
  • Anticancer Activity : It has demonstrated potential in inhibiting the growth of several human tumor cell lines, including cervical and breast cancer cells . The mechanism of action involves interaction with specific molecular targets, potentially modulating enzyme or receptor activities .
  • Antioxidant Activity : The compound has shown promising results in antioxidant assays, indicating its potential to scavenge free radicals .

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications that can enhance biological activity or lead to the development of new materials.

Medicine

The compound is explored for therapeutic applications due to its bioactive properties. Its potential as an anticancer agent and antimicrobial agent positions it as a candidate for drug development. Ongoing research aims to elucidate its mechanisms and optimize its efficacy against specific diseases .

Material Science

In material science, thiophene-based compounds like this compound are utilized in developing new chemical sensors and materials with specific properties. Its reactivity allows for the creation of novel materials with tailored functionalities .

Case Studies

  • Anticancer Activity Study : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibitory activity against cervical and breast cancer cells, suggesting its potential as a chemotherapeutic agent .
  • Antioxidant Evaluation : Research investigating the antioxidant properties of this compound found that it effectively inhibited free radicals in vitro. The antioxidant activity was comparable to standard antioxidants like ascorbic acid .
  • Material Development : The compound has been incorporated into new materials aimed at improving sensor technology. Its ability to interact with different analytes makes it suitable for applications in chemical sensing .

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]thiophene-2-carbohydrazide involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]thiophene-2-carbohydrazide
  • N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]thiophene-2-carbohydrazide
  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide

Uniqueness

N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]thiophene-2-carbohydrazide is unique due to the specific arrangement of methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure can result in different properties and applications compared to its analogs .

Biological Activity

N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]thiophene-2-carbohydrazide is a hydrazone compound with significant potential in various biological applications. This article explores its biological activity, synthesis, and the underlying mechanisms of action based on diverse research findings.

Compound Overview

Chemical Structure and Properties:

  • Molecular Formula: C15H16N2O4S
  • Molecular Weight: 320.4 g/mol
  • IUPAC Name: N-[(E)-(2,4,6-trimethoxyphenyl)methylideneamino]thiophene-2-carboxamide

This compound features a thiophene ring linked to a hydrazone structure, which is pivotal for its biological activity. The trimethoxyphenyl group enhances its chemical reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves a condensation reaction between 2,4,6-trimethoxybenzaldehyde and thiophene-2-carbohydrazide. This reaction is conducted under reflux conditions with an acid catalyst to facilitate the process. The resulting product can be purified through recrystallization from suitable solvents.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

1. Anticancer Activity:
Several studies have demonstrated the cytotoxic effects of this compound against cancer cell lines. For instance:

  • HepG2 Cell Line: The compound showed significant cytotoxicity with an IC50 value indicating potent inhibition of cell growth. Flow cytometry analysis revealed that it induces cell cycle arrest at the G2/M phase and promotes apoptosis through mechanisms involving the upregulation of pro-apoptotic factors like p53 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .

Table 1: Cytotoxic Activity Against HepG2 Cells

CompoundIC50 (µM)Mechanism of Action
This compound< 10Induces G2/M phase arrest and apoptosis
Podophyllotoxin1.38Reference compound

2. Antimicrobial Activity:
The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary findings suggest moderate activity against Gram-positive bacteria while being less effective against fungal strains .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several potential pathways have been proposed:

  • Apoptosis Induction: Evidence suggests that the compound activates apoptotic pathways in cancer cells, leading to increased cell death.
  • Cell Cycle Arrest: The compound's ability to induce G2/M phase arrest is crucial for its anticancer properties .

Case Studies

Case Study 1: Cytotoxicity in HepG2 Cells
In a study assessing the cytotoxic effects on HepG2 cells, treatment with this compound resulted in a marked increase in early and late apoptosis rates compared to untreated controls. This study highlights the compound's potential as a therapeutic agent in liver cancer treatment .

Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that while it was effective against certain Gram-positive bacteria, it showed limited activity against fungal pathogens .

Properties

Molecular Formula

C15H16N2O4S

Molecular Weight

320.4 g/mol

IUPAC Name

N-[(E)-(2,4,6-trimethoxyphenyl)methylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C15H16N2O4S/c1-19-10-7-12(20-2)11(13(8-10)21-3)9-16-17-15(18)14-5-4-6-22-14/h4-9H,1-3H3,(H,17,18)/b16-9+

InChI Key

HMFDFROWGRWJOL-CXUHLZMHSA-N

Isomeric SMILES

COC1=CC(=C(C(=C1)OC)/C=N/NC(=O)C2=CC=CS2)OC

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C=NNC(=O)C2=CC=CS2)OC

Origin of Product

United States

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